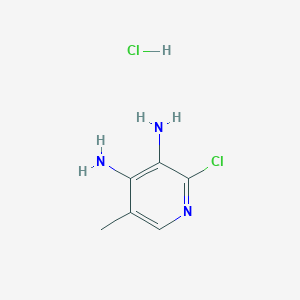
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate is a compound with a complex structure. Its systematic name reflects its composition: a tert-butyl group attached to a piperidine ring, which in turn bears a carboxylate ester and a 4-fluoro-3-methylphenyl substituent . The tert-butyl group (tert-butyl = t-Bu) is a bulky, sterically hindered moiety that influences the compound’s reactivity.
Méthodes De Préparation
The synthetic routes to this compound involve several steps. One common approach is the reaction of 4-fluoro-3-methylbenzaldehyde with tert-butylamine to form the corresponding imine. Subsequent reduction of the imine using a reducing agent (such as sodium borohydride) yields the desired piperidine derivative. Finally, esterification with an appropriate acid (e.g., acetic acid) provides the tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate .
Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Oxidation: Oxidation of the alcohol group in the piperidine ring could yield the corresponding ketone.
Reduction: Reduction of the ester group could lead to the formation of the corresponding alcohol.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Major products depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding steric effects.
Biology: Its unique tert-butyl group can influence protein-ligand interactions, making it relevant in drug design.
Medicine: Investigating its pharmacological properties may reveal potential therapeutic applications.
Industry: It could serve as a building block for more complex molecules.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other cellular components. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While I don’t have information on directly similar compounds, the tert-butyl group’s presence sets this compound apart. Its steric hindrance affects reactivity and binding interactions, distinguishing it from simpler analogs.
Remember that research in this area is ongoing, and new findings may emerge.
Propriétés
Formule moléculaire |
C17H24FNO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
tert-butyl 4-(4-fluoro-3-methylphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO3/c1-11-9-12(5-6-14(11)18)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13,15,20H,7-8,10H2,1-4H3 |
Clé InChI |
BDXLZEAAMJWEFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2CCN(CC2O)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



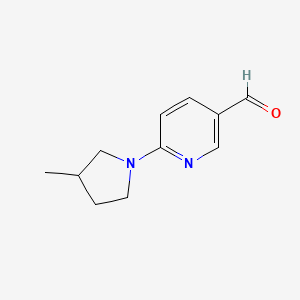
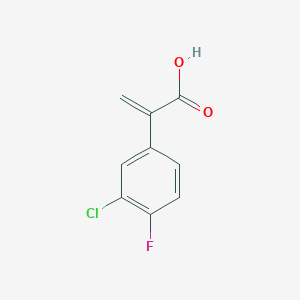
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)

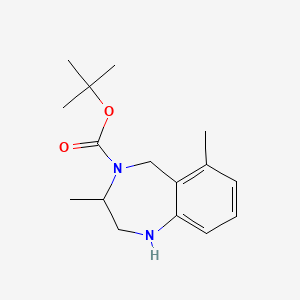
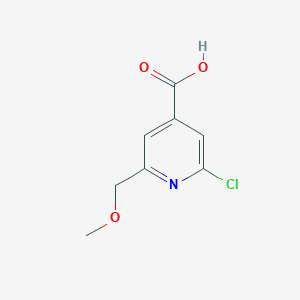


![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

